2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
The compound “2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione” is a derivative of 6H-Indolo[2,3-b]quinoxaline . It is known that 6H-Indolo[2,3-b]quinoxaline is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica capable of non-covalent binding to a DNA molecule .
Synthesis Analysis
The synthesis of new 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was achieved by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system . The presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline does not significantly affect the yield of the reaction products .Chemical Reactions Analysis
The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives often involve alkylation reactions, particularly alkylation with phenacyl bromide . In the presence of electron-withdrawing substituents at position 4 of phenacyl bromide, the rate of the competing Kornblum oxidation reaction increases .Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to 2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione have shown potential in antimicrobial applications. For instance, some quinoxaline derivatives containing indoline-2,3-dione have exhibited growth inhibitory activity against various bacteria, including Staphylococcus aureus and Escherichia coli (El-Gendy et al., 1995).
Antiproliferative and Anticancer Activity
Novel isoindolo[2,1-a]quinoxaline and indolo[1,2-a]quinoxaline derivatives synthesized for scientific research have displayed antiproliferative activity against various human cancer cell lines, particularly leukemia and breast cancer (Desplat et al., 2011).
Potential in Drug Synthesis
Tryptanthrin derivatives, which are structurally related to the compound , are important in organic synthesis and have potential pharmaceutical applications. For example, a tryptanthrin derivative was synthesized as a potential anti-inflammatory drug (Kovrizhina et al., 2022).
Intercalating Nucleic Acids
6H-Indolo[2,3-b]quinoxaline, a compound structurally related to this compound, has been studied as a covalently bound heteroaromatic intercalator in DNA oligonucleotides, indicating potential applications in genetic research and therapy (Wamberg et al., 2006).
Neuroprotective Role
Quinoxaline-2,3-bis hydrazones, closely related to the query compound, have shown neuroprotective activity in rat models, highlighting their potential in treating neurodegenerative disorders (Rajamanickam et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica capable of non-covalent binding to a DNA molecule .
Mode of Action
The compound exerts its pharmacological action predominantly through DNA intercalation . This involves the insertion of the compound between base pairs in the DNA double helix, which disrupts the processes that are vital for DNA replication .
Biochemical Pathways
The compound affects the DNA replication pathway . By intercalating into the DNA helix, it disrupts the normal functioning of this pathway, leading to downstream effects such as inhibition of cell division and growth .
Result of Action
The result of the compound’s action is the disruption of DNA replication, which can lead to cell death . This makes the compound potentially useful as a cytotoxic agent in the treatment of cancer . It has been shown to have a cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral .
Action Environment
The action of the compound can be influenced by various environmental factors. In the presence of electron-withdrawing substituents at position 4 of phenacyl bromide, the rate of the competing kornblum oxidation reaction increases . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment in which it is used.
Future Directions
The search for new biologically active compounds remains an important task . Compounds of the 6H-indolo[2,3-b]quinoxaline series are actively studied as antibacterial and antiviral agents . Therefore, the future directions could involve further exploration of the biological activities of “2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione” and its derivatives.
Properties
IUPAC Name |
2-[3-(9-bromoindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN4O2/c26-15-10-11-21-18(14-15)22-23(28-20-9-4-3-8-19(20)27-22)29(21)12-5-13-30-24(31)16-6-1-2-7-17(16)25(30)32/h1-4,6-11,14H,5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOCAECDVSCPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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